molecular formula C30H29F2NO9 B13391708 Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide

Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide

Cat. No.: B13391708
M. Wt: 585.5 g/mol
InChI Key: UOFYCFMTERCNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe glucuronide (EZ-G) and its stereoisomer ezetimibe beta-D-glucuronide are pharmacologically active metabolites of the cholesterol-lowering drug ezetimibe. EZ-G is formed via glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A3, and UGT2B15, in the intestine and liver . It constitutes 80–90% of total plasma ezetimibe, with the parent drug accounting for 10–20% . EZ-G exhibits higher potency than ezetimibe in inhibiting Niemann–Pick C1-like 1 (NPC1L1), the molecular target responsible for intestinal cholesterol absorption . Both compounds undergo enterohepatic recirculation, resulting in a prolonged plasma half-life of ~22 hours .

Properties

IUPAC Name

6-[4-[1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYCFMTERCNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ezetimibe-glucuronide involves the glucuronidation of ezetimibe. This process is typically carried out using uridine 5’-diphosphate-glucuronosyltransferase (UGT) enzymes in the liver and intestines . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of ezetimibe-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The final product is then purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Glucuronidation Reaction Pathway

Ezetimibe undergoes rapid phase II metabolism via glucuronide conjugation, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. Key features include:

  • Primary Enzymes : UGT1A1, UGT1A3, and UGT2B15 catalyze the glucuronidation of ezetimibe in the intestine and liver .

  • Metabolite Formation : Over 80–90% of circulating ezetimibe exists as the glucuronide form (ezetimibe-β-D-glucuronide) .

  • Reaction Site : Conjugation occurs at the 4-hydroxyphenyl group, forming a phenolic glucuronide .

Chemical Reaction :
Ezetimibe+UDP-glucuronic acidUGT1A1/1A3/2B15Ezetimibe-β-D-glucuronide+UDP\text{Ezetimibe} + \text{UDP-glucuronic acid} \xrightarrow{\text{UGT1A1/1A3/2B15}} \text{Ezetimibe-β-D-glucuronide} + \text{UDP}

This metabolite retains pharmacological activity and exhibits higher binding affinity to Niemann-Pick C1-Like 1 (NPC1L1), enhancing cholesterol absorption inhibition .

Enterohepatic Recycling and Hydrolysis

Ezetimibe glucuronide undergoes enterohepatic recirculation, contributing to its prolonged half-life (~22 hours) . Key steps include:

  • Biliary Excretion : Ezetimibe glucuronide is secreted into bile via ABCC2 transporters .

  • Intestinal Hydrolysis : Gut microbiota hydrolyze the glucuronide back to free ezetimibe, enabling reabsorption .

  • Systemic Recirculation : Approximately 20% of the dose is reabsorbed, creating multiple plasma concentration peaks .

Kinetic Parameters of Glucuronidation

Studies comparing glucuronidation kinetics across species revealed significant differences:

SpeciesVₘₐₓ (nmol/min/mg)Kₘ (μM)CLᵢₙₜ (μL/min/mg)
Human1.90 ± 0.081.33 ± 0.361.43 ± 0.01
Rat2.40 ± 0.144.10 ± 1.030.58 ± 0.01
Monkey3.50 ± 0.205.80 ± 1.500.60 ± 0.01
Mouse2.23 ± 0.100.58 ± 0.193.84 ± 0.01
Dog0.72 ± 0.010.50 ± 0.171.44 ± 0.01

Data derived from intestinal microsomes .

  • Human Specificity : Human intestinal microsomes exhibit moderate Vₘₐₓ but the lowest Kₘ, indicating high substrate affinity .

  • Mouse Efficiency : Mice show the highest intrinsic clearance (CLᵢₙₜ = 3.84 μL/min/mg), reflecting rapid metabolism .

Inhibitory Factors and Stability

  • Bile Acid Interference : Accumulated bile acids (e.g., glycocholic acid) inhibit OATP1B3-mediated hepatic uptake of ezetimibe glucuronide (IC₅₀ = 7.94–15.1 μM) .

  • Hepatic Impairment : Reduced glucuronidation capacity in liver dysfunction increases systemic exposure to parent ezetimibe by 1.7–6× .

  • Chemical Stability : The glucuronide bond remains stable under physiological conditions but undergoes enzymatic hydrolysis in the gut .

Drug-Drug Interactions

Ezetimibe glucuronide exhibits minimal interference with cytochrome P450 enzymes, leading to fewer clinically significant interactions . Notable exceptions include:

  • Cholestyramine : Reduces ezetimibe bioavailability by 55% when co-administered .

  • Cyclosporine : Increases ezetimibe exposure by 3.4×, necessitating dose monitoring .

Ezetimibe glucuronide’s chemical reactions underscore its role as a pharmacologically active metabolite with complex enterohepatic dynamics. Kinetic variability across species highlights the importance of translational research in predicting human pharmacokinetics.

Scientific Research Applications

Ezetimibe glucuronide (Eze-G), the metabolite of ezetimibe, is a more potent inhibitor of cholesterol absorption than its parent compound . Both ezetimibe and its glucuronide reduce plasma cholesterol when taken orally, but the glucuronide is more effective .

Pharmacokinetics and Pharmacodynamics

Ezetimibe is rapidly and extensively metabolized into ezetimibe glucuronide (Eze-G), primarily by UDP-glucuronosyltransferase (UGT), particularly UGT1A1 in the liver and intestine, following oral administration . Studies have shown that Eze-G exhibits greater potency than ezetimibe . The enhanced binding affinity of the glucuronide form for its molecular target, Niemann-Pick C1 Like-1 (NPC1L1), contributes to its improved efficacy . The in vivo activity in various species correlates with the affinity of ezetimibe glucuronide for NPC1L1, with the glucuronide demonstrating greater affinity and potency .

Species-Specific Glucuronidation Rates

The rate of ezetimibe glucuronidation in the intestine varies significantly among different species, impacting its pharmacokinetics, pharmacodynamics, and toxicology .

SpeciesVmax (nmol/mg/min)
Monkeys3.87 ± 0.22
Rat2.40 ± 0.148
Mouse2.23 ± 0.10
Human1.90 ± 0.08
Dog1.19 ± 0.06

The maximum metabolic rate (Vmax) differs among species, with monkeys exhibiting the highest rate and dogs the lowest . The intrinsic clearance (CLint) also varies, with an 8.17-fold difference among species, following the order of mouse > dog > human > rat = monkey .

Bioequivalence Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify ezetimibe (EZM) and Eze-G in human plasma simultaneously . These methods involve solid-phase extraction (SPE) for purification without hydrolysis and are reproducible and reliable for analyzing human plasma samples in bioequivalence studies .

Potential Applications

Comparison with Similar Compounds

Tables and Figures :

  • Table 1 : Direct comparison of ezetimibe and EZ-G.
  • Table 2 : Cross-comparison of EZ-G with other glucuronides.

Biological Activity

Ezetimibe glucuronide, also known as ezetimibe beta-D-glucuronide, is a significant metabolite of ezetimibe, a cholesterol absorption inhibitor. This article delves into its biological activity, metabolism, pharmacokinetics, and comparative effectiveness across different species.

Overview of Ezetimibe and Its Metabolite

Ezetimibe is primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestine. Upon administration, it undergoes extensive first-pass metabolism, predominantly converting into its active metabolite, ezetimibe glucuronide. This glucuronide accounts for approximately 80%–90% of the total drug present in plasma after dosing .

Glucuronidation Process

The conversion of ezetimibe to its glucuronide form is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and to a lesser extent UGT2B15 . The metabolic pathway is crucial as it enhances the solubility and excretion of ezetimibe.

  • Key Enzymes Involved:
    • UGT1A1 : Major contributor to the formation of ezetimibe glucuronide.
    • UGT1A3 : Plays a secondary role.
    • UGT2B15 : Involved but less significant compared to UGT1A enzymes.

Pharmacokinetic Parameters

The pharmacokinetics of ezetimibe glucuronide reveal its peak plasma concentration (Cmax) occurs between 1 to 2 hours post-administration, while ezetimibe itself peaks between 4 to 12 hours . The half-life for both compounds is approximately 22 hours , indicating prolonged action in the body.

Comparative Biological Activity Across Species

Research indicates significant differences in the glucuronidation activity of ezetimibe among various species, which can impact its efficacy and safety profiles.

Species Vmax (nmol/mg/min) Km (µM) Intrinsic Clearance (Vmax/Km)
Human1.90 ± 0.081.33 ± 0.361.43 ± 0.01
Rat2.40 ± 0.144.10 ± 1.030.58 ± 0.01
Monkey3.87 ± 0.228.01 ± 1.600.47 ± 0.02
DogLower than othersN/AN/A
Mouse2.23 ± 0.100.58 ± 0.193.84 ± 0.01

This table summarizes the kinetic parameters derived from intestinal microsomes across different species, highlighting that humans exhibit unique metabolic characteristics compared to other animals .

Biological Mechanism and Efficacy

Ezetimibe glucuronide not only serves as a metabolite but also retains significant biological activity by binding to Niemann-Pick C1-Like 1 (NPC1L1), similar to ezetimibe itself . This binding action effectively inhibits cholesterol uptake in the intestine.

Case Studies and Clinical Findings

Clinical studies have demonstrated that the presence of ezetimibe glucuronide contributes significantly to the overall efficacy of cholesterol reduction therapies:

  • A study indicated that combining ezetimibe with other lipid-lowering agents resulted in a 15%–25% reduction in LDL-C levels compared to monotherapy .
  • Adverse effects were monitored during pharmacokinetic studies, confirming that both ezetimibe and its glucuronide metabolite exhibit favorable safety profiles with minimal side effects reported during trials involving healthy subjects .

Q & A

Q. How can conflicting reports on glucuronide stability be reconciled in method development?

  • Analysis : Acyl glucuronides (e.g., ezetimibe glucuronide) are prone to hydrolysis at neutral pH. Stabilize samples with cold chain storage (−20°C) and acidification (pH 4–5) . Validate assays using synthetic glucuronide standards (e.g., CAS 536709-33-8) and confirm stability under experimental conditions .

Methodological Best Practices

  • Analytical Standards : Use certified reference materials (e.g., Ezetimibe β-D-Glucuronide, CAS 190448-57-8) for LC-MS calibration .
  • In Vitro Models : Prioritize human intestinal microsomes over hepatic microsomes to replicate first-pass metabolism .
  • In Vivo Models : Select species with NPC1L1 homology (e.g., monkeys) for cholesterol absorption studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.